[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium
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Overview
Description
[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a bromophenyl group, a dichloroethenyl group, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium typically involves multiple steps. One common method starts with the bromination of phenylethyl compounds to introduce the bromophenyl group. This is followed by the introduction of the dichloroethenyl group through a substitution reaction. The final step involves the formation of the oxophosphanium moiety, which can be achieved through a reaction with phosphorus oxychloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The bromophenyl and dichloroethenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl compounds, dichloroethenyl derivatives, and phosphonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows for binding to hydrophobic pockets, while the dichloroethenyl group can participate in covalent bonding with nucleophilic sites. The oxophosphanium moiety plays a role in stabilizing the compound and facilitating its interaction with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Bromophenyl)ethyl]phosphonium: Lacks the dichloroethenyl group, resulting in different reactivity and applications.
[2-(4-Chlorophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium: Substitution of bromine with chlorine alters its chemical properties and biological activity.
[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]phosphine oxide: The presence of a phosphine oxide group instead of oxophosphanium changes its reactivity and stability.
Uniqueness
[2-(4-Bromophenyl)ethyl][(2,2-dichloroethenyl)oxy]oxophosphanium is unique due to the combination of its bromophenyl, dichloroethenyl, and oxophosphanium groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61388-05-4 |
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Molecular Formula |
C10H9BrCl2O2P+ |
Molecular Weight |
342.96 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethyl-(2,2-dichloroethenoxy)-oxophosphanium |
InChI |
InChI=1S/C10H9BrCl2O2P/c11-9-3-1-8(2-4-9)5-6-16(14)15-7-10(12)13/h1-4,7H,5-6H2/q+1 |
InChI Key |
KBBMQKUUUNOKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC[P+](=O)OC=C(Cl)Cl)Br |
Origin of Product |
United States |
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